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Compound of Interest

Compound Name: LYCBX

Cat. No.: B13914502 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying the post-translational

modifications (PTMs) of Lysyl Oxidase-Like 2 (LOXL2), a protein implicated in various

physiological and pathological processes, including cancer progression and fibrosis. This

document details the known PTMs of LOXL2, provides step-by-step experimental protocols for

their identification and characterization, and illustrates the key signaling pathways involving

LOXL2.

Introduction to LOXL2 and its Post-Translational
Modifications
Lysyl oxidase-like 2 (LOXL2) is a copper-dependent amine oxidase that plays a crucial role in

the cross-linking of collagen and elastin in the extracellular matrix (ECM). Beyond its enzymatic

function, LOXL2 is involved in regulating gene expression, cell signaling, and epithelial-to-

mesenchymal transition (EMT). The diverse functions of LOXL2 are, in part, regulated by a

variety of post-translational modifications. Understanding these modifications is critical for

elucidating the full spectrum of LOXL2's biological roles and for the development of targeted

therapeutics.

Known and potential PTMs of LOXL2 include:

N-linked Glycosylation: Essential for proper protein folding, stability, and secretion.
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Lysine Tyrosylquinone (LTQ) Cofactor Formation: A unique cross-link essential for the

catalytic activity of LOXL2.

Phosphorylation: Implicated in the regulation of LOXL2's function and its interaction with

other signaling molecules.

Ubiquitination: Marks LOXL2 for degradation by the proteasome, thereby controlling its

cellular abundance.

This document provides detailed methodologies to investigate these PTMs.

Data Presentation: Summary of Known PTMs of
Human LOXL2
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Post-Translational
Modification

Site(s) Function References

N-linked Glycosylation
Asn-288, Asn-455,

Asn-644

Essential for

secretion, solubility,

and stability of the

catalytic domain.

[1][2][3]

Lysine Tyrosylquinone

(LTQ) Cross-link
Lys-653 and Tyr-689

Forms the active site

cofactor required for

enzymatic activity.

[1][4][5]

Phosphorylation
Specific sites not yet

definitively mapped

Phosphorylated by

LAST1 kinase

(functional

consequence

unknown); LOXL2

mediates

phosphorylation of

AKT.

[6][7]

Ubiquitination
Specific sites not yet

definitively mapped

Targeted for

proteasomal

degradation through

interaction with

TRIM44.

[6]

Experimental Protocols
Analysis of N-linked Glycosylation
This protocol describes the identification of N-linked glycosylation sites on LOXL2 using a

combination of enzymatic deglycosylation and mass spectrometry.

Workflow for N-linked Glycosylation Analysis

LOXL2 Protein Sample
(from cell lysate or purified) Denaturation PNGase F Digestion

(to release N-glycans)
Trypsin Digestion

(to generate peptides) LC-MS/MS Analysis Data Analysis
(Identify peptides with Asn to Asp conversion) Identified N-glycosylation sites
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Click to download full resolution via product page

Caption: Workflow for identifying N-linked glycosylation sites on LOXL2.

Protocol:

Protein Denaturation:

Take approximately 50 µg of purified LOXL2 or immunoprecipitated LOXL2.

Add 10 µL of 10x denaturing buffer (e.g., from a PNGase F kit).

Bring the total volume to 100 µL with HPLC-grade water.

Heat the sample at 98°C for 20 minutes to denature the protein[8].

Enzymatic Deglycosylation with PNGase F:

Cool the denatured sample to room temperature.

Add 10 µL of 10x G7 buffer (0.5 M sodium phosphate, pH 7.5) and 10 µL of 10% NP-40[8].

Add 3 µL of Peptide-N-Glycosidase F (PNGase F) enzyme[8].

Incubate the reaction at 37°C for 1 to 4 hours. This enzyme cleaves the bond between

asparagine and the N-acetylglucosamine, converting the asparagine to aspartic acid,

resulting in a mass shift of +0.984 Da that can be detected by mass spectrometry.

Proteolytic Digestion:

Following deglycosylation, perform a standard in-solution trypsin digestion protocol. Briefly,

reduce disulfide bonds with DTT, alkylate with iodoacetamide, and digest with sequencing-

grade trypsin overnight at 37°C.

Mass Spectrometry Analysis:

Analyze the resulting peptide mixture by liquid chromatography-tandem mass

spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., Orbitrap)[2].
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Data Analysis:

Search the MS/MS data against a human protein database using a search engine like

Mascot or Sequest.

Specify a variable modification of +0.984 Da on asparagine residues to identify the original

sites of N-linked glycosylation.

Identification of the Lysine Tyrosylquinone (LTQ) Cross-
link
This protocol outlines the mass spectrometry-based approach to identify the intramolecular

cross-link between Lys-653 and Tyr-689 that forms the LTQ cofactor.

Workflow for LTQ Cross-link Identification

Purified Mature LOXL2 Derivatization with Phenylhydrazine
(to stabilize LTQ)

Proteolytic Digestion
(e.g., Trypsin) LC-MS/MS Analysis Cross-link Search Software

(e.g., StavroX, pLink) Identified LTQ Cross-linked Peptides

Click to download full resolution via product page

Caption: Workflow for the mass spectrometric identification of the LTQ cross-link in LOXL2.

Protocol:

Derivatization of the LTQ Cofactor:

Incubate purified, mature LOXL2 (containing the LTQ cofactor) with phenylhydrazine. This

step stabilizes the reactive quinone moiety for mass spectrometry analysis[9].

Proteolytic Digestion:

Denature, reduce, and alkylate the derivatized LOXL2.

Digest the protein with trypsin. Due to the cross-link, a large peptide containing both Lys-

653 and Tyr-689 will be generated.
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LC-MS/MS Analysis:

Analyze the peptide digest using LC-MS/MS. Employ a fragmentation method such as

collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD)[10].

Data Analysis:

Use specialized cross-linking software (e.g., StavroX, pLink) to search the MS/MS data.

The software will identify spectra corresponding to two peptides covalently linked by the

mass of the derivatized LTQ cofactor. The identified peptides will contain the sequences

surrounding Lys-653 and Tyr-689.

Investigation of LOXL2 Phosphorylation
This protocol describes a method to enrich for and identify potential phosphorylation sites on

LOXL2.

Workflow for Phosphorylation Site Analysis

Cell Lysate Immunoprecipitation of LOXL2 SDS-PAGE and In-gel Digestion Phosphopeptide Enrichment
(e.g., IMAC or TiO2) LC-MS/MS Analysis Data Analysis

(Identify phosphopeptides) Potential Phosphorylation Sites

Click to download full resolution via product page

Caption: Workflow for the identification of LOXL2 phosphorylation sites.

Protocol:

Immunoprecipitation of LOXL2:

Lyse cells in a buffer containing phosphatase and protease inhibitors.

Incubate the cell lysate with an anti-LOXL2 antibody overnight at 4°C.

Add Protein A/G magnetic beads and incubate for 1-2 hours at 4°C to capture the

antibody-protein complex[11].
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Wash the beads extensively to remove non-specific binding proteins.

SDS-PAGE and In-Gel Digestion:

Elute the immunoprecipitated proteins and separate them by SDS-PAGE.

Excise the band corresponding to the molecular weight of LOXL2 (~95-105 kDa,

glycosylated form)[12].

Perform in-gel trypsin digestion of the excised protein band.

Phosphopeptide Enrichment:

Enrich the resulting peptide mixture for phosphopeptides using Immobilized Metal Affinity

Chromatography (IMAC) or Titanium Dioxide (TiO2) beads. These materials specifically

bind to the negatively charged phosphate groups[13][14][15][16][17].

LC-MS/MS Analysis:

Analyze the enriched phosphopeptides by LC-MS/MS. It is often beneficial to use a multi-

stage activation method to improve the fragmentation of phosphopeptides[18][19][20].

Data Analysis:

Search the MS/MS data against a protein database, specifying phosphorylation of serine,

threonine, and tyrosine as variable modifications (+79.966 Da).

Analysis of LOXL2 Ubiquitination
This protocol details the steps to identify ubiquitination sites on LOXL2.

Workflow for Ubiquitination Site Analysis

Cell Lysate
(with proteasome inhibitor) Immunoprecipitation of LOXL2 SDS-PAGE and In-gel Digestion LC-MS/MS Analysis Data Analysis

(Search for di-glycine remnant on lysine) Identified Ubiquitination Sites

Click to download full resolution via product page
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Caption: Workflow for identifying ubiquitination sites on LOXL2.

Protocol:

Cell Culture and Lysis:

Treat cells with a proteasome inhibitor (e.g., MG132) for 4-6 hours before harvesting to

allow for the accumulation of ubiquitinated proteins.

Lyse cells in a buffer containing a deubiquitinase inhibitor (e.g., N-ethylmaleimide, NEM).

Immunoprecipitation of LOXL2:

Perform immunoprecipitation of LOXL2 from the cell lysate as described in the

phosphorylation protocol.

SDS-PAGE and In-Gel Digestion:

Separate the immunoprecipitated proteins by SDS-PAGE. Ubiquitinated proteins will

appear as a smear or higher molecular weight bands above the main LOXL2 band.

Excise the high molecular weight region corresponding to ubiquitinated LOXL2 and

perform in-gel trypsin digestion.

LC-MS/MS Analysis:

Analyze the digested peptides by LC-MS/MS.

Data Analysis:

Search the MS/MS data against a protein database.

Specify a variable modification of a di-glycine remnant (Gly-Gly) on lysine residues

(+114.0429 Da). This signature is left on the ubiquitinated lysine after tryptic digestion.

Key Signaling Pathways Involving LOXL2
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LOXL2 is a key player in several signaling pathways that are crucial for both normal physiology

and disease progression. Understanding these pathways is essential for developing targeted

therapies.

1. LOXL2 and the PI3K/AKT Signaling Pathway

LOXL2 has been shown to promote cell proliferation, invasion, and metastasis in esophageal

squamous cell carcinoma by activating the PI3K/AKT signaling pathway through the

phosphorylation of AKT[4][6][21].
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Caption: LOXL2 activates the PI3K/AKT pathway, promoting cancer progression.

2. LOXL2 and the FAK/Src Signaling Pathway

Extracellular LOXL2 can activate fibroblasts and promote cancer cell migration and invasion

through the activation of Focal Adhesion Kinase (FAK) and Src signaling[22][23][24][25]. This

activation is often mediated by integrins.
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Caption: LOXL2-mediated activation of the FAK/Src signaling pathway.
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3. LOXL2 and the TGF-β Signaling Pathway

LOXL2 is often upregulated by Transforming Growth Factor-β (TGF-β) and can also act

downstream of TGF-β to promote fibrosis and cancer progression. This creates a positive

feedback loop that enhances pathological ECM remodeling[10][26][27][28][29].
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Caption: The interplay between LOXL2 and the TGF-β signaling pathway.
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Conclusion
The study of LOXL2 post-translational modifications is a rapidly evolving field. The protocols

and pathways detailed in these application notes provide a solid foundation for researchers to

investigate the complex regulation of LOXL2. A thorough understanding of these PTMs will be

instrumental in developing novel therapeutic strategies targeting LOXL2 in a variety of

diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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